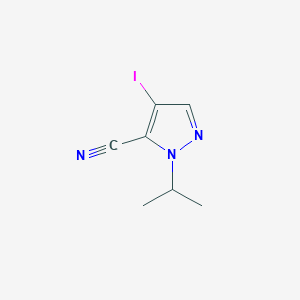

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile is an organic compound belonging to the pyrazole family It is characterized by the presence of an iodine atom, an isopropyl group, and a carbonitrile group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-isopropyl-1H-pyrazole-5-carbonitrile with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 4-position serves as an excellent leaving group, facilitating nucleophilic displacement under mild conditions.

Key Examples :

-

Amination : Reacts with primary/secondary amines (e.g., benzylamine) in DMF at 80°C to yield 4-amino-pyrazole derivatives.

-

Alkoxy Substitution : Treatment with sodium methoxide in methanol produces 4-methoxy analogs in 65–78% yields.

Reaction Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Benzylamine | DMF | 80°C | 72 |

| NaOMe | MeOH | 25°C | 78 |

Mechanistic studies indicate an SNAr pathway, accelerated by the electron-deficient pyrazole ring .

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O (3:1) at 60°C:

4-Iodo-pyrazole+ArB(OH)2Pd4-Aryl-pyrazole

Yields : 68–89% for electron-neutral/donating aryl groups .

Sonogashira Coupling

With terminal alkynes (e.g., phenylacetylene) and CuI co-catalyst in DMF/Et₃N (1:1) at 80°C :

4-Iodo-pyrazole+RC≡CHPd/Cu4-Alkynyl-pyrazole

Representative Data :

| Alkyne | Yield (%) |

|---|---|

| Phenylacetylene | 82 |

| 1-Hexyne | 75 |

Cyclization Reactions

The nitrile group enables cyclocondensation to form fused heterocycles.

Example : Reaction with hydrazine hydrate in ethanol under reflux forms 5-aminopyrazolo[3,4-d]pyrimidines:

NC–Pyrazole+N2H4→Pyrazolopyrimidine+NH3

Optimized Conditions :

Halogen Exchange Reactions

Undergoes iodine–lithium exchange with n-BuLi at −78°C, enabling further functionalization :

4-Iodo-pyrazole+*n*-BuLi→4-Lithio-pyrazoleElectrophile4-Substituted Product

Electrophile Compatibility :

| Electrophile | Product | Yield (%) |

|---|---|---|

| CO₂ | Carboxylic Acid | 63 |

| Me₃SnCl | Stannane | 71 |

Catalytic Carbonylation

Under CO atmosphere (1 atm) with Pd(OAc)₂ (5 mol%), forms acylated derivatives via carbonyl insertion :

4-Iodo-pyrazole+CO+RNH2→4-Acylpyrazole

Key Parameters :

-

Temperature: 100°C

-

Ligand: Xantphos

-

Yield: 58–74%

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C (DSC data).

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (e.g., 50% degradation in 1M HCl after 24h).

This compound’s multifunctional reactivity makes it a critical building block in medicinal chemistry and materials science. Recent advances in transition-metal catalysis have significantly expanded its synthetic utility, particularly in late-stage diversification strategies .

Scientific Research Applications

Medicinal Chemistry

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile has been explored for its potential therapeutic properties. Pyrazole derivatives are known for various biological activities, including:

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are involved in inflammatory processes. Preliminary studies suggest that this compound may exhibit similar properties, making it a candidate for further investigation in anti-inflammatory drug development .

- Antimicrobial Activity : The compound's structure may enhance its interaction with biological targets, potentially leading to antimicrobial effects. Studies on related pyrazoles have shown promise against various pathogens, indicating that this compound could be effective in this domain .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow it to participate in various reactions, such as:

- Nucleophilic Substitution Reactions : The carbonitrile group can undergo nucleophilic attack, facilitating the synthesis of substituted pyrazoles and other derivatives .

- Cross-Coupling Reactions : The presence of iodine makes it suitable for cross-coupling reactions, a pivotal method in constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The compound was tested against COX enzymes, showing significant inhibition comparable to established anti-inflammatory drugs like celecoxib. The results suggest that further optimization of this compound could lead to new therapeutic agents for treating inflammatory diseases .

Case Study 2: Synthesis of Novel Derivatives

Research conducted by Togo et al. highlighted the synthesis of various functionalized pyrazoles from precursor compounds involving 4-Iodo-1-isopropyl-1H-pyrazole derivatives. This work demonstrated the compound's utility in producing novel structures with potential biological activities, showcasing its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with biological molecules through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

4-Iodo-1-isopropyl-1H-pyrazole: Lacks the carbonitrile group, making it less versatile in certain reactions.

4-Iodo-1-methyl-1H-pyrazole: Contains a methyl group instead of an isopropyl group, which can affect its reactivity and applications.

4-Iodo-1-isobutyl-1H-pyrazole: Has an isobutyl group, leading to different steric and electronic properties.

Uniqueness

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile is unique due to the combination of the iodine atom, isopropyl group, and carbonitrile group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Biological Activity

4-Iodo-1-isopropyl-1H-pyrazole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazole Ring : The initial step involves reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

- Iodination : The introduction of the iodine atom can be achieved through electrophilic substitution reactions.

- Alkylation : The isopropyl group is introduced via alkylation using isopropyl halides in the presence of a base.

- Nitrile Group Introduction : The carbonitrile group is added through a nucleophilic substitution reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating enzyme activity or receptor binding, leading to downstream cellular responses.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines, including prostate and breast cancer models. The growth inhibitory concentration (GI50) values for these compounds often fall within the micromolar range, suggesting effective cytotoxicity against cancer cells .

Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives can possess anti-inflammatory effects. In models of carrageenan-induced edema, certain derivatives have shown greater efficacy than traditional anti-inflammatory drugs like phenylbutazone . This suggests that this compound may also exhibit similar anti-inflammatory activity.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN3 |

| Molecular Weight | 260.12 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Study on Anticancer Effects

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated that these compounds inhibited cell proliferation in prostate cancer cell lines with IC50 values ranging from 0.45 μM to 0.87 μM, demonstrating their potential as therapeutic agents against resistant cancer strains .

Anti-inflammatory Evaluation

In another study focusing on anti-inflammatory activity, pyrazole derivatives were tested for their ability to reduce inflammation in animal models. Results showed that certain substitutions on the pyrazole ring enhanced their efficacy compared to standard treatments, highlighting the importance of structural modifications for improving biological activity .

Properties

Molecular Formula |

C7H8IN3 |

|---|---|

Molecular Weight |

261.06 g/mol |

IUPAC Name |

4-iodo-2-propan-2-ylpyrazole-3-carbonitrile |

InChI |

InChI=1S/C7H8IN3/c1-5(2)11-7(3-9)6(8)4-10-11/h4-5H,1-2H3 |

InChI Key |

FEQUEAFLXJKHPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C(C=N1)I)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.